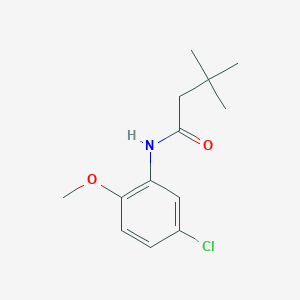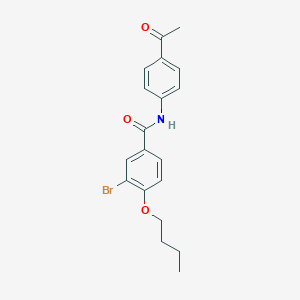
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide, also known as Clomipramine, is a tricyclic antidepressant drug that has been used to treat various mental disorders such as depression, obsessive-compulsive disorder, and panic disorder. Clomipramine is a potent inhibitor of the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a vital role in regulating mood, anxiety, and other physiological functions.
Mécanisme D'action
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a vital role in regulating mood, anxiety, and other physiological functions. By inhibiting the reuptake of these neurotransmitters, N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide increases their levels in the brain, leading to improved mood and reduced anxiety.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to improved mood and reduced anxiety. N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide has also been shown to have anticholinergic effects, which can lead to dry mouth, blurred vision, and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its therapeutic potential in treating various mental disorders. N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide's mechanism of action is well understood, which makes it a useful tool for studying the role of serotonin and norepinephrine in regulating mood and anxiety. However, one limitation is that N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide has several side effects, such as dry mouth, blurred vision, and constipation, which can affect the results of experiments.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide. One direction is to investigate the potential of N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide for treating other mental disorders, such as post-traumatic stress disorder and social anxiety disorder. Another direction is to study the long-term effects of N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide on the brain and behavior, as well as its potential for abuse and addiction. Additionally, research could focus on developing new drugs that target the same neurotransmitter systems as N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide but with fewer side effects.
Méthodes De Synthèse
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide can be synthesized through a multistep process that involves the condensation of 5-chloro-2-methoxybenzaldehyde with 3,3-dimethylbutyraldehyde, followed by reduction and cyclization reactions. The final product is obtained as a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide has been extensively studied for its therapeutic potential in treating various mental disorders. It has been shown to be effective in reducing symptoms of depression and anxiety, as well as obsessive-compulsive disorder. N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide's mechanism of action involves the inhibition of the reuptake of serotonin and norepinephrine, which increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced anxiety.
Propriétés
Formule moléculaire |
C13H18ClNO2 |
|---|---|
Poids moléculaire |
255.74 g/mol |
Nom IUPAC |
N-(5-chloro-2-methoxyphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H18ClNO2/c1-13(2,3)8-12(16)15-10-7-9(14)5-6-11(10)17-4/h5-7H,8H2,1-4H3,(H,15,16) |
Clé InChI |
OJJJXCDAZSBXAI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1=C(C=CC(=C1)Cl)OC |
SMILES canonique |
CC(C)(C)CC(=O)NC1=C(C=CC(=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B250485.png)
![N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B250486.png)
![3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
![4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250489.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)
![N-phenyl-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B250494.png)
![N-{3-[(anilinocarbothioyl)amino]phenyl}propanamide](/img/structure/B250495.png)
![2-chloro-N-cyclohexyl-5-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B250496.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-propylbenzamide](/img/structure/B250499.png)
![N-isopropyl-3-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B250501.png)


![4-(3-methylbutoxy)-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B250505.png)
